(4-Methoxybenzyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(4-methoxyphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-11-8-4-2-7(3-5-8)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIAETGHZKYGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942132 | |

| Record name | [(4-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-48-5 | |

| Record name | Hydrazine, [(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2011-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methoxybenzyl)hydrazine hydrochloride chemical properties

An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Hydrochloride for Advanced Chemical Research

Foreword

As a Senior Application Scientist, my focus extends beyond the mere recitation of data. It lies in understanding the why—the causal relationships that dictate a reagent's behavior and its optimal application. This guide is crafted for fellow researchers and drug development professionals who require a nuanced understanding of this compound. We will move beyond surface-level properties to explore its synthesis, reactivity, and practical applications, grounded in established protocols and mechanistic insights. The structure of this document is intentionally fluid, designed to follow the scientific narrative of the compound itself, from its fundamental characteristics to its role in sophisticated synthetic workflows.

Core Chemical Identity and Physicochemical Profile

This compound is a versatile reagent in organic synthesis. It is crucial to distinguish it from its close structural analog, (4-methoxyphenyl)hydrazine hydrochloride. The key differentiator is the methylene (-CH2-) bridge between the aromatic ring and the hydrazine moiety in the benzyl derivative, which imparts distinct reactivity and conformational flexibility.

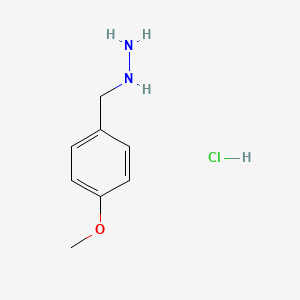

Chemical Structure:

-

IUPAC Name: [(4-methoxyphenyl)methyl]hydrazine;hydrochloride[1]

-

CAS Number: 2011-48-5[1]

-

Synonyms: (4-Methoxybenzyl)hydrazine HCl salt, [(4-Methoxyphenyl)methyl]hydrazine hydrochloride[1][2]

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in polar solvents, though it is still limited.[3]

Physicochemical & Computed Properties

The following table summarizes the key physical and computed properties of this compound, providing a quantitative foundation for its use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClN₂O | [1][2] |

| Molecular Weight | 188.65 g/mol | [1] |

| Appearance | Pale yellow to light yellow solid | [3] |

| Melting Point | 194-195 °C (with decomposition) | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Topological Polar Surface Area | 47.3 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Stability and Storage: The compound is known to be hygroscopic and should be stored under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C to prevent degradation.[3]

Synthesis and Purification

The synthesis of this compound typically involves the reduction of a corresponding N-nitroso or azo compound, which is itself derived from 4-methoxybenzylamine. A common and reliable laboratory-scale synthesis proceeds via the reduction of the corresponding hydrazone or, more directly, from 4-methoxybenzyl chloride.

Protocol 1: Synthesis from 4-Methoxybenzyl Chloride

This protocol outlines a representative synthesis starting from a commercially available precursor. The causality behind this two-step process is clear: first, the nucleophilic displacement of the chloride by hydrazine, followed by acidification to form the stable hydrochloride salt.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzyl chloride (1.0 eq) in ethanol.

-

Nucleophilic Substitution: To this solution, add hydrazine hydrate (N₂H₄·H₂O) (3.0 eq) dropwise at room temperature. The excess hydrazine serves both as the nucleophile and as a base to neutralize the HCl formed in situ, driving the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water (2 x 50 mL) to remove excess hydrazine hydrate and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Salt Formation: Filter the dried organic solution and cool it in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether, until precipitation of the white to off-white solid is complete.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Applications

The reactivity of (4-Methoxybenzyl)hydrazine is dominated by the nucleophilic nature of the terminal nitrogen atom (-NH₂). This makes it an excellent reagent for forming hydrazones with carbonyl compounds and a valuable building block for synthesizing complex heterocyclic systems.

Hydrazone Formation: A Gateway to Further Synthesis

The reaction of this compound with aldehydes or ketones is a foundational transformation. The reaction typically requires a weak acid catalyst to protonate the carbonyl oxygen, enhancing its electrophilicity, while the free hydrazine base acts as the nucleophile.

The general mechanism involves:

-

Nucleophilic attack of the hydrazine on the carbonyl carbon.

-

Proton transfer steps to form a carbinolamine intermediate.

-

Elimination of a water molecule to yield the stable C=N bond of the hydrazone.

This reaction is fundamental to its application as a derivatizing agent for detecting carbonyl compounds in analytical settings, often enhancing their detectability by mass spectrometry or HPLC.[5][6]

Application in Drug Discovery: Synthesis of SHP2 Inhibitors

A significant and authoritative application of this reagent is in the synthesis of heterocyclic derivatives that act as inhibitors of the SHP2 enzyme, a key node in cellular signaling pathways and a target in oncology.[3] this compound serves as a key building block for constructing pyrazolopyrimidinone cores.

Protocol 2: Synthesis of a Pyrazolopyrimidinone Core

This protocol is a representative example of how this compound is used to construct a medicinally relevant scaffold.

Step-by-Step Methodology:

-

Reaction Setup: Combine the starting keto-ester (e.g., ethyl 2-cyano-3-oxobutanoate) (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

Condensation: Heat the mixture to reflux. The initial step is the formation of the corresponding hydrazone in situ.

-

Cyclization: The hydrazone intermediate undergoes an intramolecular cyclization. The amino group of the hydrazine attacks the cyano or ester group, leading to the formation of the pyrazole ring.

-

Aromatization/Rearrangement: Subsequent elimination or rearrangement steps lead to the stable, fused heterocyclic system.

-

Workup and Purification: Upon reaction completion (monitored by LC-MS or TLC), the reaction is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration. Purification is typically achieved by recrystallization or column chromatography on silica gel.

Reaction Scheme Diagram

Caption: Logical flow for the synthesis of an SHP2 inhibitor scaffold.

Safety, Handling, and Disposal

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound possesses several hazards that must be managed with appropriate engineering controls and personal protective equipment.

GHS Hazard Classification:

Handling and PPE:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[7][8] An eyewash station and safety shower must be readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[7][8]

Disposal:

-

Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[9]

References

- Process for preparing 4-methoxyphenyl hydrazine hydrochloride. (2012). Google Patents.

-

(4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 28, 2026, from [Link]

-

4-Methoxybenzylhydrazine hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

- Preparation method of Methoxyphenylhydrazine. (2005). Google Patents.

-

4-Methoxyphenylhydrazine hydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 28, 2026, from [Link]

-

MSDS of this compound. (2019). Capot Chemical Co., Ltd.. Retrieved January 28, 2026, from [Link]

- Preparation method of 5-methoxyindole. (2020). Google Patents.

-

Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Retrieved January 28, 2026, from [Link]

-

4-Mercaptopyridine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Fischer Indole Synthesis. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]

- Pyridine and Pyridine Derivatives. (2000). Kirk-Othmer Encyclopedia of Chemical Technology.

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. (n.d.). CiteSeerX. Retrieved January 28, 2026, from [Link]

-

Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. (n.d.). Cole-Parmer. Retrieved January 28, 2026, from [Link]

-

Fischer Indole Synthesis. (2021). YouTube. Retrieved January 28, 2026, from [Link]

Sources

- 1. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shura.shu.ac.uk [shura.shu.ac.uk]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to (4-Methoxybenzyl)hydrazine hydrochloride for Advanced Synthesis

This guide provides an in-depth technical overview of (4-Methoxybenzyl)hydrazine hydrochloride (CAS Number: 2011-48-5), a versatile reagent with significant applications in modern organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and practical applications of this compound, with a focus on its role in the construction of complex heterocyclic scaffolds.

Compound Profile and Physicochemical Properties

This compound is an organic salt that serves as a key building block in synthetic chemistry.[1][2] Its structure, featuring a hydrazine moiety attached to a 4-methoxybenzyl group, provides a unique combination of nucleophilicity and reactivity, making it a valuable precursor for a range of chemical transformations.[2]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 2011-48-5 | [3][4][5][6][7][8][9] |

| Molecular Formula | C₈H₁₃ClN₂O | [6][9] |

| Molecular Weight | 188.65 g/mol | [5][9] |

| Appearance | White to off-white or pale yellow crystalline solid/powder | [1][3] |

| Melting Point | 191-195 °C (decomposition) | [3][6] |

| Solubility | Soluble in polar solvents like water and alcohols. Slightly soluble in DMSO and Methanol. | [1][3] |

| Stability | Hygroscopic. Store under inert gas (nitrogen or argon) at 2–8 °C. | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward nucleophilic substitution reaction. The causality behind this experimental choice lies in the high reactivity of the benzylic halide with a strong nucleophile like hydrazine.

A common and effective method involves the reaction of 4-methoxybenzyl chloride with an excess of hydrazine hydrate.[3] The use of excess hydrazine is crucial to minimize the formation of the double-substituted by-product. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and may be heated to drive the reaction to completion.[3] The resulting free base is then converted to its hydrochloride salt by acidification with hydrochloric acid, which facilitates its isolation and enhances its stability for storage.[3]

Detailed Synthesis Protocol:

Materials:

-

Hydrazine hydrate

-

4-Methoxybenzyl chloride

-

Anhydrous ethanol

-

5 M Hydrochloric acid

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve hydrazine hydrate (e.g., 40 g, 0.80 mol) in anhydrous ethanol (e.g., 280 mL).[3]

-

Slowly add a solution of 4-methoxybenzyl chloride (e.g., 12.5 g, 0.080 mol) in anhydrous ethanol (e.g., 30 mL) to the hydrazine solution at room temperature with stirring.[3]

-

Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.[3]

-

After the reaction is complete, remove the solvent under reduced pressure.[3]

-

Redissolve the residue in anhydrous ethanol (e.g., 150 mL) and cool the solution to 0 °C in an ice bath.[3]

-

Slowly add 5 M hydrochloric acid (e.g., 120 mL) to the cooled solution to precipitate the hydrochloride salt.[3]

-

Collect the white precipitate by filtration and dry it to obtain this compound.[3]

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety.

Formation of Hydrazones:

A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[10] This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates in various synthetic transformations.

Synthesis of Pyrazoles:

This compound is a key precursor for the synthesis of pyrazole derivatives.[11][12][13] Pyrazoles are five-membered heterocyclic compounds with a wide range of biological activities. The most common method for pyrazole synthesis involving hydrazines is the Paal-Knorr reaction, which utilizes a 1,3-dicarbonyl compound as the starting material.

The reaction mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

Applications in Drug Discovery and Development

The utility of this compound is prominently highlighted by its application as a key intermediate in the synthesis of high-value pharmaceutical targets.

Synthesis of SHP2 Inhibitors:

A significant application of this compound is in the preparation of heterocyclic derivatives that act as SHP2 inhibitors.[1][3] SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the MAPK pathway.[14] Dysregulation of SHP2 activity has been implicated in various developmental disorders and cancers, making it an attractive target for therapeutic intervention.[14]

Allosteric inhibitors of SHP2 have shown promise in cancer therapy.[14][15] The synthesis of these complex molecules often involves the construction of a core heterocyclic scaffold, such as a pyrazole or a triazole, for which this compound serves as a critical building block. The 4-methoxybenzyl group can be a key pharmacophoric feature or a modifiable handle for further synthetic elaborations.

Experimental Workflow for Heterocyclic Core Synthesis:

The following is a generalized workflow for the synthesis of a pyrazole-based heterocyclic core using this compound, a common strategy in the development of SHP2 inhibitors.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. While specific spectra for CAS 2011-48-5 are not publicly available in detail, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, a singlet for the methoxy protons, a singlet for the benzylic protons, and signals for the hydrazine protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methoxy carbon, and the benzylic carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound. A common observation is the detection of the protonated molecular ion [M+H]⁺ of the free base.[3]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

| Hazard Statement | Description | Source(s) |

| H301/H302 | Toxic/Harmful if swallowed | [5] |

| H311/H312 | Toxic/Harmful in contact with skin | [5] |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H331/H332 | Toxic/Harmful if inhaled | [5] |

| H335 | May cause respiratory irritation | [5][9] |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use a NIOSH-approved respirator if ventilation is inadequate.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its application in the synthesis of medicinally relevant compounds, such as SHP2 inhibitors, underscores its importance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

4-Methoxy phenyl hydrazine hydrochloride, Purity: 98%, Powder. IndiaMART. Available from: [Link]

- Process for preparing 4-methoxyphenyl hydrazine hydrochloride. Google Patents.

-

4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374. PubChem. Available from: [Link]

-

This compound. Oakwood Chemical. Available from: [Link]

-

MSDS of this compound. Capot Chemical. Available from: [Link]

-

Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

Discovery of the SHP2 allosteric inhibitor... PubMed Central. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available from: [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles... ResearchGate. Available from: [Link]

Sources

- 1. CAS 2011-48-5: (4-methoxybenzyl)hydrazinium chloride [cymitquimica.com]

- 2. capotchem.cn [capotchem.cn]

- 3. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 4. CAS RN 2011-48-5 | Fisher Scientific [fishersci.ie]

- 5. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | 2011-48-5 [sigmaaldrich.com]

- 8. You are being redirected... [hit2lead.com]

- 9. 2011-48-5|this compound|BLD Pharm [bldpharm.com]

- 10. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

synthesis of (4-Methoxybenzyl)hydrazine hydrochloride

An In-depth Technical Guide to the Synthesis of (4-Methoxybenzyl)hydrazine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate, instrumental in the development of novel therapeutics and advanced agrochemicals.[1] Its molecular architecture, which combines a reactive hydrazine group with a methoxybenzyl moiety, offers significant versatility for a range of synthetic transformations. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. Designed for researchers, scientists, and professionals in drug development, this document aims to deliver both theoretical understanding and practical, field-proven insights to ensure successful and safe synthesis.

Introduction and Strategic Importance

(4-Methoxybenzyl)hydrazine and its more stable hydrochloride salt are key building blocks in organic synthesis. The presence of the hydrazine functional group allows for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in biologically active molecules. The 4-methoxybenzyl group, in turn, influences the electronic properties and lipophilicity of the final compounds, making this reagent particularly valuable in medicinal chemistry and agrochemical research.[1][2]

Key Applications:

-

Pharmaceutical Synthesis: Serves as a precursor for creating diverse molecular scaffolds for drug discovery, targeting a wide array of diseases.[1]

-

Agrochemical Development: Provides a foundation for synthesizing next-generation pesticides and herbicides with improved efficacy and environmental profiles.[1]

-

Materials Science: Used in the synthesis of organic materials, such as hole-transporting materials for use in perovskite solar cells.[3]

Core Synthesis Methodology: N-Alkylation of Hydrazine

The most direct and industrially relevant method for synthesizing this compound is the N-alkylation of hydrazine hydrate with 4-methoxybenzyl chloride. This approach is favored for its operational simplicity and reliable yields.

Mechanistic Rationale

The core of this synthesis is a nucleophilic substitution reaction (SN2). Hydrazine (H₂N-NH₂), acting as a potent nucleophile, attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The chloride ion serves as the leaving group.

Causality of Experimental Choices:

-

Excess Hydrazine Hydrate: The reaction employs a significant molar excess of hydrazine hydrate. This is a critical strategic decision to minimize dialkylation, where a second molecule of 4-methoxybenzyl chloride reacts with the newly formed (4-Methoxybenzyl)hydrazine. By maintaining a high concentration of the primary nucleophile (hydrazine), the probability of the electrophile reacting with hydrazine over the product is maximized.

-

Solvent Selection: Anhydrous ethanol is an effective solvent for this reaction as it readily dissolves both the organic halide and the aqueous hydrazine hydrate, creating a homogenous reaction medium.[4]

-

Thermal Conditions: Heating the reaction mixture to reflux (around 90°C) provides the necessary activation energy to drive the substitution reaction to completion within a reasonable timeframe.[4]

-

Formation of the Hydrochloride Salt: After the initial reaction, the product exists as the free base. Acidification with hydrochloric acid serves two primary purposes:

-

Purification: The hydrochloride salt of (4-Methoxybenzyl)hydrazine is a solid that is typically insoluble in the ethanolic solution, causing it to precipitate.[4] This allows for easy isolation by filtration.

-

Stability: Hydrazine derivatives can be unstable and air-sensitive as free bases. Converting the product to its hydrochloride salt significantly enhances its stability, making it easier to handle, store, and purify.[3]

-

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: Workflow for the N-Alkylation Synthesis of (4-Methoxybenzyl)hydrazine HCl.

Detailed Experimental Protocol

This protocol is a synthesized representation of established procedures.[4]

Materials & Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and vacuum flask

-

4-Methoxybenzyl chloride

-

Hydrazine hydrate (e.g., 80% solution in water)

-

Anhydrous ethanol

-

Hydrochloric acid (e.g., 5 M solution)

Procedure:

-

Reaction Setup: To a 500 mL three-necked flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).[4]

-

Substrate Addition: Prepare a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL). Slowly add this solution dropwise to the hydrazine mixture at room temperature with stirring.[4]

-

Reaction: Heat the mixture to 90°C and maintain at reflux with vigorous stirring for 2 hours to ensure the reaction goes to completion.[4]

-

Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol and excess hydrazine.

-

Precipitation: Redissolve the resulting residue in anhydrous ethanol (150 mL). Cool the solution to 0°C in an ice bath.[4]

-

Acidification: While maintaining the temperature at 0°C, slowly add 5 M hydrochloric acid (approx. 120 mL) to the solution. A white solid precipitate of the hydrochloride salt should form.[4]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any remaining impurities. Dry the product under vacuum to yield this compound.

| Parameter | Value | Reference |

| Typical Yield | ~72% | [4] |

| Appearance | White to off-white solid | [2] |

| Molecular Weight | 188.65 g/mol | [5] |

| Melting Point | 191-193°C | [6] |

Alternative Synthetic Strategies

While N-alkylation is the most direct route, other methods common in amine and hydrazine synthesis are conceptually applicable and demonstrate a broader understanding of synthetic organic chemistry.

Reductive Amination of 4-Methoxybenzaldehyde

This two-step, one-pot approach involves the reaction of an aldehyde with hydrazine to form a hydrazone, which is then reduced in situ to the corresponding hydrazine.

Mechanism Overview:

-

Hydrazone Formation: 4-Methoxybenzaldehyde reacts with hydrazine in a condensation reaction to form (4-methoxybenzylidene)hydrazine.

-

Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or α-picoline-borane, is used to reduce the C=N double bond of the hydrazone to a C-N single bond.[7]

Caption: Conceptual workflow for Reductive Amination.

Safety, Handling, and Hazard Mitigation

The involves hazardous materials that demand strict adherence to safety protocols.

| Compound | Key Hazards |

| This compound | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5] |

| Hydrazine Hydrate | Acutely toxic, corrosive, suspected carcinogen, and highly flammable. |

| 4-Methoxybenzyl chloride | Lachrymator, corrosive, and causes severe skin burns and eye damage. |

| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage. |

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.

-

Handling Hydrazine: Due to its high toxicity and potential carcinogenicity, extreme care must be taken. Use a dedicated syringe or cannula for transfers. Have a hydrazine spill kit available.

-

Quenching: Any excess hydrazine should be carefully quenched with a solution of sodium hypochlorite (bleach) before disposal.

-

Storage: Store the final product in a cool, dark place under an inert atmosphere, as it can be air-sensitive and hygroscopic.[3]

Conclusion

The via N-alkylation of hydrazine hydrate with 4-methoxybenzyl chloride is a robust, efficient, and well-established method. A thorough understanding of the reaction mechanism, particularly the rationale for using excess hydrazine and the critical role of the final acidification step, is paramount for achieving high yields and purity. By adhering to the detailed protocols and rigorous safety measures outlined in this guide, researchers can confidently and safely produce this valuable intermediate for applications in pharmaceutical and agrochemical innovation.

References

-

This compound - Oakwood Chemical. [Link]

-

4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 2011-48-5: (4-methoxybenzyl)hydrazinium chloride [cymitquimica.com]

- 3. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]

- 4. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 5. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [oakwoodchemical.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

(4-Methoxybenzyl)hydrazine hydrochloride structure

An In-Depth Technical Guide to the Structure and Utility of (4-Methoxybenzyl)hydrazine Hydrochloride

Abstract

This compound (CAS No. 2011-48-5) is a versatile chemical intermediate with growing importance in medicinal chemistry, particularly in the development of targeted therapeutics. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and spectroscopic signature. It details a field-proven synthetic protocol and explores its application as a key building block in the synthesis of advanced heterocyclic compounds, such as SHP2 inhibitors for cancer therapy. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific structural isomer and its practical utility.

Introduction and Structural Clarification

In the landscape of chemical reagents, structural isomers with similar names can be a significant source of confusion. This is particularly true for (4-Methoxybenzyl)hydrazine and its isomer, (4-Methoxyphenyl)hydrazine. It is critical to distinguish between them as their structural differences dictate their reactivity and applications.

-

This compound (This Guide's Focus): Features a hydrazine moiety (-NHNH₂) attached to a methylene (-CH₂) group, which is then connected to the 4-methoxyphenyl ring. Its CAS number is 2011-48-5. This benzylic structure is key to its role in synthesizing specific heterocyclic systems.

-

(4-Methoxyphenyl)hydrazine Hydrochloride: Features a hydrazine moiety (-NHNH₂) directly attached to the aromatic ring at the para-position relative to the methoxy group. Its CAS number is 19501-58-7. This compound is a classical reagent, most notably used in the Fischer indole synthesis.[1][2]

This guide will focus exclusively on the This compound isomer, elucidating the structural features that make it a valuable tool for modern synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a p-methoxyphenyl group linked to a hydrazine functional group via a methylene bridge.[3] The hydrochloride salt form enhances its stability and solubility in polar solvents.[3] The presence of the flexible benzyl group, the nucleophilic hydrazine, and the electron-donating methoxy group on the aromatic ring are the core structural features that define its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2011-48-5 | [4][5] |

| Molecular Formula | C₈H₁₃ClN₂O | [5][6] |

| Molecular Weight | 188.66 g/mol | [6][7] |

| Appearance | Pale yellow to light yellow or off-white solid/powder | [5][8][9] |

| Melting Point | 194-195 °C (with decomposition) | [8][9] |

| Solubility | Slightly soluble in DMSO and Methanol; Soluble in polar solvents like water | [3][8][9] |

| Stability | Hygroscopic; recommended storage at 2–8 °C under inert gas | [8][9] |

| SMILES | COC1=CC=C(C=C1)CNN.Cl | [3][4] |

| InChIKey | NWIAETGHZKYGAD-UHFFFAOYSA-N |[3][4][6] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. The following sections detail the expected spectral data for this compound, explaining the correlation between the signals and the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Signals, in DMSO-d₆):

-

Aromatic Protons (δ ≈ 7.3 ppm and 6.9 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the methoxybenzyl group (δ ≈ 6.9 ppm) will appear upfield due to the electron-donating effect of the OCH₃ group, likely as a doublet. The two protons ortho to the benzyl group (δ ≈ 7.3 ppm) will appear further downfield, also as a doublet.

-

Benzylic Protons (-CH₂-) (δ ≈ 4.0-4.2 ppm): The two protons of the methylene bridge are chemically equivalent and will appear as a sharp singlet. Their position is downfield due to the deshielding effects of the adjacent aromatic ring and the nitrogen atom.

-

Methoxy Protons (-OCH₃) (δ ≈ 3.75 ppm): The three equivalent protons of the methoxy group will appear as a distinct singlet.

-

Hydrazine Protons (-NHNH₂⁺) (δ ≈ 9.0-11.0 ppm): The protons on the nitrogen atoms are expected to be broad signals due to quadrupole broadening and exchange with the solvent. As a hydrochloride salt, these protons are acidic and will appear significantly downfield.

¹³C NMR (Expected Signals, in DMSO-d₆):

-

Aromatic C-O (δ ≈ 159 ppm): The carbon attached to the methoxy group will be the most downfield aromatic signal.

-

Aromatic C-H (δ ≈ 131 ppm and 114 ppm): Two distinct signals for the aromatic C-H carbons are expected.

-

Aromatic C-CH₂ (Quaternary) (δ ≈ 128 ppm): The quaternary carbon of the ring attached to the benzyl group.

-

Methoxy Carbon (-OCH₃) (δ ≈ 55 ppm): A sharp signal for the methoxy carbon.

-

Benzylic Carbon (-CH₂) (δ ≈ 50 ppm): The signal for the benzylic carbon.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the molecule's functional groups.

-

N-H Stretching (3300-3000 cm⁻¹): Broad and strong absorption bands characteristic of the hydrazinium ion (-NH₂NH₂⁺-).

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): Sharp, medium intensity bands.

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): Medium intensity bands from the methylene and methoxy groups.

-

Aromatic C=C Bending (1610, 1510 cm⁻¹): Strong bands typical of a para-substituted benzene ring.

-

C-O Stretching (≈ 1250 cm⁻¹): A strong band corresponding to the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry analysis confirms the molecular weight of the compound. For the free base (C₈H₁₂N₂O), the expected molecular ion peak [M]⁺ would be at m/z 152. The protonated molecule [M+H]⁺ is observed at m/z 153.[8] A primary fragmentation pathway involves the cleavage of the benzylic C-C bond, which would generate a stable 4-methoxybenzyl cation (tropylium ion equivalent) at m/z 121.

Synthesis and Reaction Chemistry

This compound is synthesized via a nucleophilic substitution reaction. The causality behind this choice is the high reactivity of the benzylic halide starting material and the strong nucleophilicity of hydrazine.

Synthetic Workflow

The synthesis is a robust, two-step process starting from 4-methoxybenzyl chloride and hydrazine hydrate.[8] The large excess of hydrazine hydrate serves as both the nucleophile and the reaction solvent, driving the reaction to completion and minimizing the formation of bis-substituted byproducts. The final acidification step is crucial for isolating the product as a stable, crystalline hydrochloride salt.

Caption: Synthesis of (4-Methoxybenzyl)hydrazine HCl.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis procedure and is intended for execution by qualified chemists.[8]

-

Reaction Setup: To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).

-

Addition of Reagent: Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) dropwise to the hydrazine mixture at room temperature with stirring.

-

Reaction: Heat the reaction mixture to 90 °C and maintain stirring for 2 hours. Monitor the reaction for completion using an appropriate method (e.g., TLC).

-

Solvent Removal: Upon completion, cool the mixture and concentrate it under reduced pressure to remove the ethanol and excess hydrazine hydrate.

-

Redissolution: Redissolve the resulting residue in anhydrous ethanol (150 mL).

-

Acidification and Precipitation: Cool the ethanol solution to 0 °C in an ice bath. Slowly add 5 M hydrochloric acid (approx. 120 mL) while stirring. A white solid will precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to facilitate drying.

-

Drying: Dry the product under vacuum to yield this compound as a solid (reported yield: 72%).[8]

Applications in Drug Development: A SHP2 Inhibitor Precursor

The primary application of this compound in modern drug discovery is as a key building block for heterocyclic derivatives that act as SHP2 inhibitors.[9]

SHP2 (Src homology 2 domain-containing phosphatase 2) is a non-receptor protein tyrosine phosphatase that is a critical signaling node in the RAS/MAPK pathway.[11] Hyperactivation of this pathway is a major driver in many human cancers, making SHP2 a high-value oncology target.[12] Allosteric inhibitors that bind to and stabilize SHP2 in its inactive conformation are currently a major focus of clinical development.[11][13]

The (4-Methoxybenzyl)hydrazine moiety is incorporated into complex heterocyclic scaffolds which then form the core of these potent and selective inhibitors. Its specific structure allows for the precise spatial orientation of the 4-methoxyphenyl group, which can form key interactions (e.g., hydrogen bonds) within the allosteric binding pocket of the SHP2 protein.[14]

Caption: Role as a precursor for SHP2 inhibitors.

Safety and Handling

This compound is an irritant and is harmful if swallowed, in contact with skin, or inhaled.[4][15]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6][8]

-

Personal Protective Equipment (PPE): Handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. As the compound is hygroscopic, store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[8][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[15]

Conclusion

This compound is a structurally distinct and valuable reagent for advanced organic synthesis. Its key structural feature—the methylene spacer between the hydrazine and phenyl ring—differentiates it from its more common isomer and enables its use in the construction of complex heterocyclic molecules. Its role as a precursor to potent SHP2 inhibitors highlights its importance in modern medicinal chemistry and the development of targeted cancer therapies. A thorough understanding of its structure, properties, and safe handling is essential for its effective application in research and development.

References

- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

Acmec Biochemical. (n.d.). 2011-48-5[this compound]. Retrieved from [Link]

- MSDS of this compound. (2019).

-

PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. CID 45789374. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE. Retrieved from [Link]

-

Bunda, S., et al. (2020). Targeted degradation of the oncogenic phosphatase SHP2. eLife, 9, e56467. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of some targeted SHP2 inhibitors. Retrieved from [Link]

-

Chen, Y., et al. (2023). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. Molecules, 28(9), 3784. Retrieved from [Link]

-

Targeted Oncology. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. Retrieved from [Link]

- MedChemExpress. (n.d.). Certificate of Analysis: this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 2011-48-5: (4-methoxybenzyl)hydrazinium chloride [cymitquimica.com]

- 4. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. 2011-48-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. This compound [oakwoodchemical.com]

- 8. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 9. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. file.leyan.com [file.leyan.com]

- 11. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. targetedonc.com [targetedonc.com]

- 14. researchgate.net [researchgate.net]

- 15. capotchem.cn [capotchem.cn]

A Comprehensive Safety and Handling Guide for (4-Methoxybenzyl)hydrazine Hydrochloride in Research and Development

This guide provides an in-depth examination of the safety, handling, and emergency protocols for (4-Methoxybenzyl)hydrazine hydrochloride, a critical intermediate in pharmaceutical and chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights. The core philosophy is that true laboratory safety is achieved not by merely following rules, but by understanding the causality behind them. By synthesizing technical data with established safety principles, this guide aims to empower scientific professionals to work with this valuable compound confidently and safely.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety assessment. This compound is a solid material whose properties, particularly its hygroscopicity and decomposition point, directly influence its proper storage and handling.

Identification

Accurate identification is crucial for regulatory compliance and for sourcing correct safety information. The CAS number is the most reliable identifier.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 2011-48-5 | [1][2] |

| Molecular Formula | C₈H₁₃ClN₂O | [1][2] |

| Molecular Weight | 188.65 g/mol | [1][2] |

| Synonyms | [(4-Methoxyphenyl)methyl]hydrazine hydrochloride, 4-methoxy-benzyl hydrazine hydrochloride | [1] |

Physicochemical Data

These properties are essential for designing experiments and for anticipating the compound's behavior under various laboratory conditions. For instance, its decomposition at the melting point indicates that thermal stress should be avoided.

| Property | Value | Significance & Causality |

| Appearance | Pale yellow to light yellow solid | Provides a baseline for visual inspection of material quality. |

| Melting Point | 194-195°C (with decomposition) | The compound is not stable at its melting point; thermal analyses (like DSC) or high-temperature reactions must account for this decomposition pathway.[3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | Dictates the choice of solvents for reaction workups and analytical sample preparation.[4] |

| Stability | Hygroscopic | The compound readily absorbs moisture from the air, which can compromise its purity and reactivity. This necessitates storage in a desiccated, inert environment.[4] |

Hazard Profile and Risk Mitigation

This compound is classified as hazardous. A systematic risk assessment involves understanding these inherent hazards and then determining the likelihood of exposure during specific laboratory procedures. The goal is to implement controls that reduce this risk to an acceptable level.

GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. The following classifications for this compound demand stringent safety protocols.[1][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Interpretation of Toxicological Risks

-

Acute Toxicity (Oral, Dermal, Inhalation): The "Harmful" classification indicates that significant exposure through any of these routes can cause serious health effects. The primary causality is the compound's ability to be absorbed into the bloodstream and exert systemic effects. The risk of forming fine, inhalable dust during handling is a major concern.[5]

-

Irritation (Skin, Eye, Respiratory): As an irritant, the compound can cause local inflammatory responses upon contact. For the respiratory tract, this means inhalation of dust can lead to coughing, shortness of breath, and inflammation.[2][6]

-

Skin Sensitization: This is a critical risk for researchers. Initial contact may only cause mild irritation, but it can prime the immune system. Subsequent exposures, even to minute quantities, can trigger a severe allergic reaction, including rash, itching, and swelling.[5][7] This immunological mechanism necessitates preventing all skin contact from the very first use.

Caption: A clear workflow for responding to laboratory exposures.

First Aid Measures

The immediate goal of first aid is to decontaminate and seek professional medical evaluation.

[2][6]* Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. T[5][6]he primary reason for moving to fresh air is to prevent further inhalation and allow for the clearance of the respiratory tract.

-

Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing. T[2][6]he 15-minute duration is critical to ensure the complete removal of the chemical from the skin surface, minimizing irritation and absorption. Seek medical attention, especially if irritation or a rash develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing behind them. S[2][6]eek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water to dilute the substance. N[6]ever give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol (Small Laboratory Spill)

-

Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

-

Contain: Prevent the spill from spreading. If it is a solid, avoid creating dust. If it is a solution, surround the area with an absorbent material.

-

Personal Protection: Don appropriate PPE, including a respirator, gloves, and eye protection, before attempting cleanup. 4[2]. Cleanup: Carefully sweep up the solid material and place it in a sealed, labeled container for hazardous waste. U[2]se spark-proof tools if a flammable solvent is involved. Do not use a dry brush, as this can generate dust. A wet-wipe method or a HEPA-filtered vacuum is preferable.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: All cleanup materials must be disposed of as hazardous waste.

[2]### 5. Storage, Stability, and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and for preventing hazardous reactions.

-

Storage Conditions: Store the container tightly sealed in a dry, cool, and well-ventilated place. T[2][5]o address its hygroscopic nature, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended. T[3][4]his prevents degradation from atmospheric moisture.

-

Incompatible Materials: Keep away from strong oxidizing agents. T[6][7]he hydrazine moiety is a reducing agent, and contact with strong oxidizers can lead to a vigorous, potentially explosive exothermic reaction.

Conclusion

This compound is a synthetically useful compound whose safe handling is predicated on a thorough understanding of its hazards and the disciplined application of a multi-layered safety strategy. By prioritizing engineering controls, adhering to established administrative protocols, and using PPE as a final protective barrier, researchers can mitigate the risks of acute toxicity, irritation, and sensitization. The causality-driven approach outlined in this guide—understanding why a protocol is necessary—transforms safety from a set of rules into an integral part of rigorous scientific practice, ensuring the well-being of the professionals who drive innovation in drug discovery and development.

References

-

Protheragen. (n.d.). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2019). MSDS of this compound. Retrieved from [Link]

Sources

- 1. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound - Protheragen [protheragen.ai]

- 4. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (4-Methoxybenzyl)hydrazine Hydrochloride

Introduction

(4-Methoxybenzyl)hydrazine hydrochloride is a versatile reagent with significant applications in synthetic organic chemistry and pharmaceutical research. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to ascertain its solubility in various solvent systems.

Physicochemical Properties and Their Implications for Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the key features influencing its dissolution behavior are its salt form, the presence of a polar hydrazine group, and a moderately non-polar methoxybenzyl moiety.

| Property | Value/Description | Implication for Solubility |

| Molecular Formula | C₈H₁₃ClN₂O | The presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents. |

| Molecular Weight | 188.65 g/mol [1] | A relatively low molecular weight generally favors solubility. |

| Form | Hydrochloride Salt | As a salt of a weak base, its solubility is expected to be significantly influenced by pH. Generally, amine hydrochloride salts are more water-soluble than their corresponding free bases.[2][3][4] |

| Appearance | Crystalline Solid | The crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur. |

| Known Qualitative Solubility | Soluble in water; slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | This provides a starting point for solvent selection in experimental solubility determinations. |

The hydrochloride salt form of (4-Methoxybenzyl)hydrazine dictates that it is an ionizable compound. In aqueous media, it will exist in equilibrium between its ionized (protonated) and non-ionized (free base) forms. This equilibrium is pH-dependent and is a critical determinant of its aqueous solubility.

Theoretical Framework: Factors Governing Solubility

A robust experimental design for solubility determination is built upon a solid understanding of the theoretical principles at play. For an ionizable compound like this compound, several factors are of primary importance.

The Critical Role of pH

The solubility of a weak base's salt is profoundly affected by the pH of the aqueous medium. The relationship can be summarized as follows:

-

Low pH (Acidic Conditions): In an acidic environment, the equilibrium shifts towards the protonated (ionized) form of the hydrazine. This ionized form is generally more water-soluble.

-

High pH (Basic Conditions): As the pH increases, the compound deprotonates to form the free base, which is typically less soluble in water.

Therefore, determining the pH-solubility profile is essential for predicting its behavior in different physiological environments or reaction conditions.[5][6] A complete profile should be established across a physiologically relevant pH range, typically from 1.2 to 6.8.[7]

The Common Ion Effect

When determining the solubility in buffer systems, particularly those containing chloride ions (e.g., HCl buffers), the common ion effect can come into play.[8][9] The addition of a common ion (Cl⁻) to a saturated solution of this compound can suppress the dissolution of the salt, leading to a lower apparent solubility than in a non-chloride containing medium at the same pH.[1][5][10] This is a consequence of Le Châtelier's principle.[8][11]

Influence of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[12][13] This relationship can be described by the van't Hoff equation.[14] It is crucial to control the temperature during solubility experiments, as minor fluctuations can lead to significant variations in the measured solubility.[15] For pharmaceutical applications, solubility is often determined at physiologically relevant temperatures, such as 37 °C.[7]

The interplay of these factors is visualized in the diagram below:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[16][17][18] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Recommended Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.

Materials and Equipment:

-

This compound (ensure purity and characterize the solid form)

-

Selected solvents (e.g., purified water, 0.1 M HCl, phosphate buffer pH 6.8, ethanol, methanol, DMSO)

-

Orbital shaker with temperature control

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound, or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation:

-

Prepare the desired solvent systems. For aqueous solutions, use buffers relevant to the intended application (e.g., simulated gastric fluid without enzymes pH 1.2, acetate buffer pH 4.5, and phosphate buffer pH 6.8).[7]

-

Ensure the temperature of the orbital shaker is set and equilibrated to the desired temperature (e.g., 25 °C or 37 °C).[7]

-

-

Sample Addition:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible throughout the experiment to ensure a saturated solution is maintained.

-

-

Equilibration:

-

Add a known volume of the pre-equilibrated solvent to the vial.

-

Securely cap the vials and place them in the temperature-controlled orbital shaker.

-

Agitate the samples at a constant, moderate speed (e.g., 100-150 rpm) to ensure continuous mixing without creating a vortex.[7]

-

Allow the samples to equilibrate for a predetermined period. A common duration is 24-48 hours.[7] To be rigorous, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Measure the pH of the remaining saturated solution to determine the final equilibrium pH.[16]

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or g/L.

-

Report the solubility along with the solvent system, equilibrium pH, and temperature.

-

Perform the experiment in triplicate to assess the variability of the results.[7]

-

The following diagram illustrates this experimental workflow:

Caption: Experimental workflow for solubility determination via the shake-flask method.

Data Presentation and Interpretation

For a comprehensive understanding, the solubility data should be presented in a clear and structured format.

Table 2: Exemplar Solubility Data Table for this compound

| Solvent System | Temperature (°C) | Equilibrium pH | Solubility (mg/mL) ± SD (n=3) |

| Purified Water | 25 | [Measured pH] | [Experimental Value] |

| 0.1 M HCl (pH 1.2) | 37 | [Measured pH] | [Experimental Value] |

| Acetate Buffer (pH 4.5) | 37 | [Measured pH] | [Experimental Value] |

| Phosphate Buffer (pH 6.8) | 37 | [Measured pH] | [Experimental Value] |

| Ethanol | 25 | N/A | [Experimental Value] |

| Methanol | 25 | N/A | [Experimental Value] |

| DMSO | 25 | N/A | [Experimental Value] |

By plotting the aqueous solubility as a function of pH, a pH-solubility profile can be generated, which is an invaluable tool in drug development.

Conclusion: A Pathway to Quantitative Understanding

While readily available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical foundation and a robust, field-proven experimental protocol for its determination. As a Senior Application Scientist, I stress the importance of not just following procedural steps, but understanding the causality behind them. The interplay of pH, temperature, and the common ion effect dictates the solubility of this ionizable compound. By implementing the detailed shake-flask methodology and adhering to the principles of self-validation, researchers can confidently generate the precise solubility data required for their specific applications, from optimizing synthetic yields to developing effective pharmaceutical formulations.

References

-

World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. Retrieved from [Link]

-

Serajuddin, A. T. M. (1990). Precaution on use of hydrochloride salts in pharmaceutical formulation. International journal of pharmaceutics, 59(1), 1-10. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved from [Link]

-

United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]

-

Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., ... & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs–consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 70-91. Retrieved from [Link]

-

Pires, M. A., & Carrier, R. L. (2006). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical research, 23(10), 2416-2428. Retrieved from [Link]

-

European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]

-

Hossain, M. A., & Akter, S. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Science and Research, 9(8), 116-119. Retrieved from [Link]

-

Request PDF. (2025). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]

-

Ghazwani, M., Alam, M. S., & Al-Khattaf, S. (2023). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. Scientific reports, 13(1), 13861. Retrieved from [Link]

-

Palmer, D. S., & Mitchell, J. B. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9458-9486. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

-

Shakeel, F., Haq, N., Alanazi, F. K., & Alsarra, I. A. (2020). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 25(21), 5030. Retrieved from [Link]

-

Ferreira, O., & Pinho, S. P. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Fluid Phase Equilibria, 281(1), 43-50. Retrieved from [Link]

-

Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

Sources

- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. quora.com [quora.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]

- 7. who.int [who.int]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jchemlett.com [jchemlett.com]

- 11. Common-ion effect - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 18. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Commercial Supply and Application of Methoxy-Substituted Phenylhydrazines for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of commercially available methoxy-substituted phenylhydrazine hydrochlorides, crucial reagents in pharmaceutical and chemical research. A critical distinction exists between two commonly confused isomers: (4-Methoxyphenyl )hydrazine hydrochloride and (4-Methoxybenzyl )hydrazine hydrochloride. This document will first clarify the structural and chemical differences between these compounds and then provide detailed information on their respective commercial suppliers, technical specifications, and safe handling protocols.

Part 1: Clarification of Chemical Identity: Phenyl vs. Benzyl Isomers

It is imperative for researchers to distinguish between the phenyl and benzyl isomers, as their reactivity and commercial availability differ significantly. The incorrect choice of reagent will lead to undesired products and project delays.

-

(4-Methoxyphenyl)hydrazine hydrochloride (CAS 19501-58-7): In this isomer, the hydrazine group is directly attached to the aromatic ring. It is a widely used precursor in reactions like the Fischer indole synthesis. This compound is readily available from numerous commercial suppliers.

-

(4-Methoxybenzyl)hydrazine hydrochloride (CAS 2011-48-5): Here, the hydrazine group is attached to a methylene (-CH2-) bridge, which is then connected to the phenyl ring.[1] This structural difference alters its reactivity. It is significantly less common commercially.

The diagram below illustrates the structural difference.

Caption: Structural comparison of phenyl and benzyl isomers.

Part 2: this compound (CAS 2011-48-5)

This isomer, while less common, is used in specific synthetic applications, such as the preparation of certain heterocyclic derivatives useful as SHP2 inhibitors.[2]

Chemical Properties & Identifiers

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClN₂O | [1] |

| Molecular Weight | 188.65 g/mol | [1] |

| IUPAC Name | (4-methoxyphenyl)methylhydrazine;hydrochloride | [1] |

| Melting Point | 194-195 °C (decomp) | [3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [4] |

Commercial Suppliers

Availability of this specific isomer is limited. Researchers should anticipate longer lead times and potentially higher costs compared to its phenyl counterpart.

| Supplier | Product Information | Notes |

| BLD Pharm | CAS: 2011-48-5; MDL: MFCD01722406 | Requires cold-chain transportation.[4] |

| Echemi | Lists various traders and manufacturers. | Platform for sourcing, requires individual inquiry.[3] |

Safety & Handling

This compound is classified as hazardous.[1] Standard laboratory precautions are mandatory.

-

Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes serious eye irritation (H319), Harmful if inhaled (H332).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] Use only in a well-ventilated area.[5]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere.[4]

Part 3: (4-Methoxyphenyl)hydrazine hydrochloride (CAS 19501-58-7)

This is a versatile and widely utilized reagent in organic synthesis, particularly for pharmaceuticals and agrochemicals.[6][7] Its primary application is as a key building block for synthesizing indole rings via the Fischer indole synthesis.

Quality Specifications & Physical Properties

Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the material.

| Property | Typical Specification | Source(s) |

| Appearance | White to light pink/purple/brown crystalline powder | [6][7][8] |

| Purity (HPLC/Titration) | ≥98% | [7][8] |

| Molecular Formula | C₇H₁₀N₂O·HCl | [7][8] |

| Molecular Weight | 174.63 g/mol | [7][8] |

| Melting Point | ~160-162 °C (dec.) | [5][7] |

| Solubility | Soluble in water | [5][6][8] |

| Storage Temperature | Room Temperature or 0-8 °C; protect from air/moisture | [7][9] |

Commercial Supplier Comparison